molecular formula C17H25NO4Se B1384699 Boc-HomoSec(pMeBzl)-OH CAS No. 1951433-73-0

Boc-HomoSec(pMeBzl)-OH

Cat. No.: B1384699
CAS No.: 1951433-73-0
M. Wt: 386.4 g/mol
InChI Key: SBTSPTQWQDAMOY-UHFFFAOYSA-N
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Description

Boc-HomoSec(pMeBzl)-OH: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a homoserine backbone, and a para-methylbenzyl (pMeBzl) side chain. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-HomoSec(pMeBzl)-OH typically involves the following steps:

  • Homoserine Derivation: : Homoserine is first synthesized or isolated from natural sources.

  • Protection: : The amino group of homoserine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) to form Boc-HomoSer-OH .

  • Side Chain Modification: : The hydroxyl group of homoserine is then modified by reacting with para-methylbenzyl chloride (pMeBzl-Cl) in the presence of a base like sodium hydride (NaH) to yield This compound .

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves continuous monitoring of reaction conditions such as temperature, pH, and reaction time to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-HomoSec(pMeBzl)-OH: can undergo various chemical reactions, including:

  • Deprotection: : Removal of the Boc group using trifluoroacetic acid (TFA) to expose the free amino group.

  • Peptide Bond Formation: : Reacts with activated esters or acid chlorides to form peptide bonds in peptide synthesis.

  • Substitution Reactions: : The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Deprotection: : TFA, dichloromethane (DCM) as solvent.

  • Peptide Bond Formation: : EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), DMF (Dimethylformamide) as solvent.

  • Substitution Reactions: : Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

  • Deprotection: : Free amino acid derivative.

  • Peptide Bond Formation: : Peptides and proteins.

  • Substitution Reactions: : Derivatives with different functional groups.

Scientific Research Applications

Boc-HomoSec(pMeBzl)-OH: is widely used in scientific research due to its versatility:

  • Peptide Synthesis: : It serves as a building block in the synthesis of peptides and proteins.

  • Biochemistry: : Used in studying enzyme mechanisms and protein interactions.

  • Medicine: : Potential use in drug design and development.

  • Industry: : Employed in the production of bioactive compounds and pharmaceuticals.

Mechanism of Action

The mechanism by which Boc-HomoSec(pMeBzl)-OH exerts its effects involves its role as a protected amino acid. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once deprotected, the free amino group can participate in peptide bond formation and other biochemical processes.

Comparison with Similar Compounds

Boc-HomoSec(pMeBzl)-OH: is similar to other Boc-protected amino acids, but its unique pMeBzl side chain sets it apart. Similar compounds include:

  • Boc-Lysine: : Boc-protected lysine with an epsilon-amino group.

  • Boc-Glutamic Acid: : Boc-protected glutamic acid with a carboxyl group.

  • Boc-Aspartic Acid: : Boc-protected aspartic acid with a carboxyl group.

These compounds share the Boc protection but differ in their side chains and functional groups, leading to different applications and reactivity profiles.

Properties

IUPAC Name

4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4Se/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTSPTQWQDAMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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